UCM-1336

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

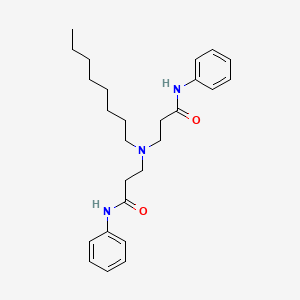

C26H37N3O2 |

|---|---|

分子量 |

423.6 g/mol |

IUPAC 名称 |

3-[(3-anilino-3-oxopropyl)-octylamino]-N-phenylpropanamide |

InChI |

InChI=1S/C26H37N3O2/c1-2-3-4-5-6-13-20-29(21-18-25(30)27-23-14-9-7-10-15-23)22-19-26(31)28-24-16-11-8-12-17-24/h7-12,14-17H,2-6,13,18-22H2,1H3,(H,27,30)(H,28,31) |

InChI 键 |

RHEOHKVMYINBGT-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCN(CCC(=O)NC1=CC=CC=C1)CCC(=O)NC2=CC=CC=C2 |

产品来源 |

United States |

Foundational & Exploratory

UCM-1336: A Technical Guide to its Mechanism of Action in Ras Signaling

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the mechanism of action of UCM-1336, a potent and selective inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT). By targeting a critical step in Ras protein post-translational modification, this compound offers a compelling strategy for antagonizing Ras-driven oncogenesis. This guide will detail the molecular interactions, cellular consequences, and preclinical efficacy of this compound, supported by quantitative data, experimental methodologies, and illustrative signaling pathway diagrams.

Executive Summary

This compound is a small molecule inhibitor that targets isoprenylcysteine carboxylmethyltransferase (ICMT), an enzyme essential for the final maturation step of Ras proteins. By inhibiting ICMT, this compound prevents the carboxymethylation of the C-terminal cysteine of Ras, leading to its mislocalization from the plasma membrane.[1][2][3] This disruption of proper Ras localization abrogates its GTPase activity and consequently inhibits downstream pro-proliferative and survival signaling pathways, including the RAF-MEK-ERK and PI3K-AKT cascades.[1][4] Preclinical studies have demonstrated the ability of this compound to induce apoptosis in a variety of Ras-mutated cancer cell lines and to extend survival in in vivo models of Ras-driven malignancies.[1][2][4]

Mechanism of Action: Targeting Ras Post-Translational Modification

The biological activity of Ras proteins is critically dependent on a series of post-translational modifications that facilitate their association with the inner leaflet of the plasma membrane. This process, known as prenylation, involves the attachment of a farnesyl or geranylgeranyl isoprenoid lipid anchor to the C-terminal CAAX motif of the nascent Ras protein. Following prenylation and proteolytic cleavage of the AAX residues, the now-exposed farnesylcysteine is carboxylmethylated by ICMT. This final step is crucial for neutralizing the negative charge of the carboxyl group, thereby increasing the hydrophobicity of the C-terminus and promoting stable membrane anchoring.

This compound acts as a potent and selective inhibitor of ICMT.[1] By blocking this enzymatic step, this compound prevents the essential carboxymethylation of all Ras isoforms (H-Ras, N-Ras, K-Ras4A, and K-Ras4B).[1][3] The resulting accumulation of unmethylated, negatively charged Ras proteins at the C-terminus leads to their electrostatic repulsion from the negatively charged inner plasma membrane, causing their mislocalization to intracellular compartments, such as the endoplasmic reticulum and Golgi apparatus.[3][4] This sequestration from the plasma membrane effectively prevents Ras from engaging with its upstream activators and downstream effectors, leading to a functional inactivation of Ras signaling.

Downstream Effects on Ras Signaling Pathways

The mislocalization of Ras induced by this compound leads to a significant reduction in the levels of active, GTP-bound Ras.[4] This, in turn, causes a potent inhibition of the canonical downstream Ras effector pathways:

-

RAF-MEK-ERK (MAPK) Pathway: The inhibition of Ras activity prevents the recruitment and activation of Raf kinases at the plasma membrane, leading to decreased phosphorylation of MEK and ERK.[4]

-

PI3K-AKT-mTOR Pathway: Similarly, the disruption of Ras function inhibits the activation of phosphoinositide 3-kinase (PI3K), resulting in reduced phosphorylation of AKT and downstream effectors like mTOR.[4]

The combined blockade of these critical signaling cascades by this compound culminates in cell cycle arrest, induction of autophagy, and ultimately, apoptosis in Ras-dependent cancer cells.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Target/System | Reference |

| ICMT IC50 | 2 µM | Enzyme Assay | [1] |

| Effective Concentration for Ras Mislocalization | 5 µM | AD-293 cells | [3] |

Table 2: Cellular Activity of this compound in Ras-Mutated Cancer Cell Lines

| Cell Line | Cancer Type | Ras Mutation | IC50 (µM) | Reference |

| PANC1 | Pancreatic Cancer | KRAS | 2-12 | [4] |

| MIA-PaCa-2 | Pancreatic Cancer | KRAS | 2-12 | [4] |

| MDA-MB-231 | Breast Cancer | KRAS | 2-12 | [4] |

| SW620 | Colorectal Cancer | KRAS | 2-12 | [4] |

| SK-Mel-173 | Melanoma | NRAS | 2-12 | [4] |

| HL60 | Acute Myeloid Leukemia | NRAS | 2-12 | [4] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| NSG mice with HL-60 xenografts | Acute Myeloid Leukemia | 25 mg/kg, intraperitoneally | Significantly prolonged survival | [2][4] |

Key Experimental Protocols

This section outlines the methodologies for the pivotal experiments used to characterize the mechanism of action of this compound.

Ras Localization by Confocal Microscopy

-

Objective: To visualize the effect of this compound on the subcellular localization of Ras isoforms.

-

Cell Line: AD-293 cells.

-

Method:

-

Cells were transiently transfected with plasmids encoding GFP-tagged H-Ras, K-Ras4A, K-Ras4B, or N-Ras.

-

Transfected cells were treated with vehicle (DMSO) or 5 µM this compound overnight.

-

Live cells were imaged using an inverted laser scanning confocal microscope.

-

The fluorescence signal from the GFP-tagged Ras proteins was observed to determine their subcellular localization. In vehicle-treated cells, Ras is predominantly at the plasma membrane, while in this compound-treated cells, a diffuse cytoplasmic and perinuclear localization is observed.[3]

-

Western Blot Analysis of Ras Downstream Signaling

-

Objective: To determine the effect of this compound on the activation state of key proteins in the RAF-MEK-ERK and PI3K-AKT pathways.

-

Method:

-

Ras-mutated cancer cell lines were treated with varying concentrations of this compound for a specified time.

-

Cells were lysed, and protein concentrations were determined.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were probed with primary antibodies specific for total and phosphorylated forms of MEK, ERK, and AKT.

-

Following incubation with HRP-conjugated secondary antibodies, protein bands were visualized by chemiluminescence. A decrease in the ratio of phosphorylated to total protein for MEK, ERK, and AKT indicates inhibition of the respective pathways.[4]

-

Cell Viability (MTT) Assay

-

Objective: To quantify the cytotoxic effect of this compound on cancer cell lines.

-

Method:

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were treated with a range of this compound concentrations for 72 hours.

-

MTT reagent was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals were solubilized, and the absorbance was measured at a specific wavelength.

-

Cell viability was calculated as a percentage relative to vehicle-treated control cells, and IC50 values were determined.[4]

-

In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Non-obese diabetic/severe combined immunodeficiency (NSG) mice.

-

Method:

-

Mice were intravenously injected with HL-60 human AML cells.

-

One week after engraftment, mice were treated with this compound (25 mg/kg, intraperitoneally) for 15 days (administered in cycles of 5 days of treatment followed by 2 days of rest).

-

Animal survival was monitored, and Kaplan-Meier survival curves were generated to compare the this compound-treated group with the vehicle-treated control group.[4]

-

At the end of the study, bone marrow can be analyzed for tumor cell infiltration.[4]

-

Conclusion and Future Directions

This compound represents a promising therapeutic agent that targets Ras-driven cancers through a unique mechanism of action. By inhibiting ICMT, this compound effectively disrupts the membrane localization and function of all Ras isoforms, leading to the suppression of critical downstream signaling pathways and the induction of cancer cell death. The preclinical data strongly support the continued investigation of this compound and other ICMT inhibitors as a novel strategy for the treatment of Ras-mutated malignancies, a patient population with significant unmet medical need. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound, identifying predictive biomarkers of response, and exploring rational combination therapies to enhance its anti-tumor activity.

References

The Biological Activity of UCM-1336 on Isoprenylcysteine Carboxyl Methyltransferase (ICMT): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of UCM-1336, a potent inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT). This compound has emerged as a significant tool for studying the role of ICMT in cellular processes and as a potential therapeutic agent in Ras-driven cancers. This document details the quantitative effects of this compound, comprehensive experimental protocols for its characterization, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to ICMT and the Role of this compound

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an enzyme that catalyzes the final step in the post-translational modification of proteins containing a C-terminal CaaX motif. This process, known as prenylation, is crucial for the proper membrane localization and function of many signaling proteins, most notably the Ras family of small GTPases.[1][2] Ras proteins are key regulators of cellular proliferation, differentiation, and survival, and their aberrant activation is a hallmark of many human cancers.[3]

This compound is a small molecule inhibitor of ICMT.[4][5] By blocking ICMT activity, this compound prevents the carboxylmethylation of isoprenylated proteins like Ras. This leads to their mislocalization from the plasma membrane, a subsequent decrease in their activity, and the induction of cell death, making ICMT an attractive target for cancer therapy.[4][6]

Quantitative Data on the Biological Activity of this compound

The inhibitory activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Condition | Reference |

| IC50 | 2 µM | In vitro ICMT inhibition assay | [4] |

| Caption: In vitro inhibitory activity of this compound against ICMT. |

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PANC-1 | Pancreatic Cancer | 2-12 | [7] |

| MIA-PaCa-2 | Pancreatic Cancer | 2-12 | [7] |

| MDA-MB-231 | Breast Cancer | 2-12 | [7] |

| SW620 | Colorectal Cancer | 2-12 | [7] |

| SK-Mel-173 | Melanoma | 2-12 | [7] |

| HL-60 | Acute Myeloid Leukemia | 2-12 | [7] |

| Caption: Growth inhibitory activity of this compound in various Ras-driven cancer cell lines. |

| Parameter | Animal Model | Cell Line Xenograft | Dosage and Administration | Key Findings | Reference |

| Tumor Growth Inhibition | NSG mice | HL-60 (Acute Myeloid Leukemia) | 25 mg/kg, intraperitoneally | Significantly delayed tumor development and prolonged survival. | [7] |

| Tumor Burden Reduction | NSG mice | HL-60 (Acute Myeloid Leukemia) | 25 mg/kg, intraperitoneally | Reduced bone marrow tumor burden. | [6] |

| Caption: In vivo efficacy of this compound in an acute myeloid leukemia xenograft model. |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the general experimental workflows used to characterize its activity.

References

- 1. benchchem.com [benchchem.com]

- 2. Therapy Detail [ckb.genomenon.com]

- 3. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

The Discovery and Chemical Synthesis of UCM-1336 and UCM-13369: A Technical Guide for Drug Development Professionals

A Tale of Two Molecules: Targeting Ras- and NPM1-Driven Leukemias

In the landscape of acute myeloid leukemia (AML) therapeutics, two distinct small molecules, UCM-1336 and UCM-13369, have emerged as promising candidates targeting different molecular vulnerabilities of the disease. While sharing a common institutional origin, these compounds differ significantly in their discovery, mechanism of action, and chemical synthesis. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, an inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT) for Ras-driven leukemias, and UCM-13369, a microbiota-inspired compound targeting nucleophosmin 1 (NPM1) in NPM1-mutated AML.

This compound: An Inhibitor of Isoprenylcysteine Carboxylmethyltransferase (ICMT)

Discovery: this compound was identified through a high-throughput screening of an in-house chemical library, followed by a lead optimization campaign. The initial screening aimed to find inhibitors of ICMT, a critical enzyme in the post-translational modification of Ras proteins.[1] Proper localization and function of Ras, a key signaling protein frequently mutated in cancer, are dependent on a series of modifications, with ICMT-mediated methylation being the final step. Inhibition of ICMT leads to the mislocalization of Ras from the plasma membrane, thereby abrogating its signaling and inducing cancer cell death.[1][2]

Quantitative Data for this compound

| Parameter | Value | Cell Line/Assay Condition | Reference |

| ICMT Inhibition (IC50) | 2 µM | In vitro enzyme assay | [1] |

| Cell Viability (IC50) | 2-12 µM | Various Ras-mutated cancer cell lines (PANC1, MIA-PaCa-2, MDA-MB-231, SW620, SK-Mel-173, HL60) | |

| In Vivo Efficacy | Significantly prolonged survival (HR=6.211; p=0.0274) | NRAS Q61K AML cell line xenograft model | [2] |

Experimental Protocols

In Vitro ICMT Inhibition Assay:

A general protocol to determine the in vitro potency of an ICMT inhibitor is as follows:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA), an ICMT substrate (e.g., N-acetyl-S-farnesyl-L-cysteine or a farnesylated Ras protein), and the test inhibitor (this compound) at various concentrations.

-

Enzyme Addition: The reaction is initiated by adding recombinant ICMT enzyme to the mixture.

-

Radiolabeling: S-adenosyl-L-[methyl-3H]methionine ([3H]AdoMet) is included in the reaction to allow for the transfer of a radiolabeled methyl group to the substrate.

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).

-

Quenching: The reaction is stopped by the addition of a quenching solution (e.g., 6% SDS).

-

Quantification: The amount of incorporated radiolabel is quantified using a scintillation counter.

-

IC50 Determination: The percentage of inhibition at each inhibitor concentration is calculated relative to a control (DMSO vehicle), and the IC50 value is determined by fitting the data to a dose-response curve.

Ras Subcellular Localization Assay:

-

Cell Culture: A cancer cell line with a high level of Ras activity (e.g., PC-3) is cultured in a suitable medium.

-

Treatment: Cells are treated with this compound at a specific concentration (e.g., 5 µM) for a designated time.

-

Immunofluorescence: Cells are fixed, permeabilized, and incubated with a primary antibody specific for a Ras isoform (e.g., HRAS, NRAS, or KRAS).

-

Secondary Antibody Staining: A fluorescently labeled secondary antibody is used to visualize the primary antibody.

-

Confocal Microscopy: The subcellular localization of Ras is examined using a confocal microscope. Mislocalization is observed as a shift from the plasma membrane to intracellular compartments.

Signaling Pathway and Experimental Workflow

UCM-13369: A Microbiota-Inspired NPM1 Inhibitor

Discovery: UCM-13369 was discovered through a phenotype-guided screening of a library of complex chemotypes inspired by metabolites from the human microbiota. The synthesis of this library was achieved using asymmetric organocatalytic reactions. The primary screen focused on identifying compounds that could inhibit the growth of cancer stem cells (CSCs). UCM-13369 emerged as a lead compound due to its ability to induce CSC death and was subsequently found to exert its cytotoxic effects by targeting NPM1.[3] NPM1 is one of the most frequently mutated genes in AML, and the resulting mutant protein (NPM1c+) abnormally localizes to the cytoplasm, driving leukemogenesis. UCM-13369 specifically recognizes the C-terminal DNA-binding domain of the NPM1c+ mutant, leading to the downregulation of its associated pathways and inducing apoptosis.[3]

Quantitative Data for UCM-13369

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Binding Affinity (KD) | ~50 µM (2-fold higher affinity for mutant vs. WT) | Isothermal Titration Calorimetry (ITC) with C-end domain of NPM1 C+ | [3] |

| Cell Viability (IC50) | µM range | OCI-AML3 (NPM1c+) and MOLM13 (NPM1 WT) AML cell lines | [3] |

| NPM1 Protein Reduction | 50% at 24h, 70% at 48h | Western blot in OCI-AML3 cells (10 µM UCM-13369) | [3] |

| In Vivo Efficacy | Reduced tumor infiltration | Mouse model of AML with NPM1c+ mutation | [3] |

Experimental Protocols

Asymmetric Organocatalytic Synthesis of UCM-13369 (General Approach):

The synthesis of the tetrahydrocarbazole scaffold of UCM-13369 involves an asymmetric organocatalytic cascade reaction. A detailed, step-by-step protocol would be found in the supplementary information of the primary research article. A general outline is as follows:

-

Starting Materials: An appropriately substituted indole and an α,β-unsaturated aldehyde are used as the key starting materials.

-

Organocatalyst: A chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether) is employed to control the stereochemistry of the reaction.

-

Cascade Reaction: The indole undergoes a conjugate addition to the in situ generated iminium ion from the aldehyde and the catalyst, followed by an intramolecular cyclization and subsequent rearomatization to afford the tetrahydrocarbazole core with high enantioselectivity.

-

Functional Group Manipulations: Further chemical modifications are performed on the core structure to install the final functionalities of UCM-13369.

Isothermal Titration Calorimetry (ITC) for Binding Affinity:

-

Sample Preparation: Purified recombinant C-terminal domain of NPM1 (both wild-type and C+ mutant) and UCM-13369 are prepared in a matched buffer.

-

ITC Experiment: A solution of UCM-13369 is titrated into a solution of the NPM1 protein in the ITC cell at a constant temperature.

-

Data Analysis: The heat changes associated with each injection are measured and integrated to generate a binding isotherm.

-

KD Determination: The binding isotherm is fitted to a suitable binding model to determine the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Signaling Pathway and Experimental Workflow

Conclusion

This compound and UCM-13369 represent two innovative and distinct approaches to targeting AML. The discovery of this compound through traditional high-throughput screening and its mechanism of action via ICMT inhibition highlight a rational drug design strategy against a well-validated cancer target. In contrast, the discovery of UCM-13369 through a phenotype-guided screening of a microbiota-inspired library showcases a novel and powerful approach to identifying bioactive small molecules with unique mechanisms of action. The detailed understanding of their synthesis and biological activities provided in this guide serves as a valuable resource for researchers and drug development professionals working towards novel therapies for acute myeloid leukemia. Further preclinical and clinical development of these promising compounds is warranted to fully assess their therapeutic potential.

References

Structural Analysis of UCM-1336 Binding to ICMT: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional aspects of the interaction between UCM-1336, a potent inhibitor, and its target, Isoprenylcysteine carboxyl methyltransferase (ICMT). This compound has emerged as a significant tool in studying Ras-driven malignancies, and understanding its binding mechanism is crucial for the development of next-generation therapeutics.

Introduction to ICMT and this compound

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane enzyme that catalyzes the final step in the post-translational modification of proteins containing a C-terminal CAAX motif.[1] This process, which involves the methylation of a prenylated cysteine residue, is critical for the proper subcellular localization and function of key signaling proteins, most notably the Ras family of small GTPases.[1][2] Dysregulation of Ras signaling is a hallmark of many cancers, making ICMT a compelling therapeutic target.[3][4]

This compound is a potent and selective small-molecule inhibitor of ICMT.[3][4] By blocking ICMT activity, this compound disrupts the membrane association of Ras proteins, leading to their mislocalization, a decrease in Ras activation, and the subsequent induction of apoptosis and autophagy in cancer cells.[2][5][6]

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound has been primarily characterized by its half-maximal inhibitory concentration (IC50). While detailed kinetic parameters such as Ki, kon, and koff are not publicly available, the existing data provides a clear indication of its efficacy.

| Parameter | Value | Assay/Cell Line | Reference |

| IC50 | 2 µM | In vitro ICMT Inhibition Assay | [3][4][5] |

| IC50 Range | 2 - 12 µM | Various RAS-driven cancer cell lines (PANC1, MIA-PaCa-2, MDA-MB-231, SW620, SK-Mel-173, HL60) | [6] |

Structural Basis of this compound Binding to ICMT

As of the latest available data, there is no experimentally determined crystal or NMR structure of the human ICMT enzyme, nor of the this compound-ICMT complex.[7] However, the crystal structure of a prokaryotic ICMT ortholog provides foundational insights into the enzyme's architecture, revealing a catalytic domain with a binding pocket for the S-adenosyl-L-methionine (SAM) cofactor and a hydrophobic tunnel for the lipid substrate.[1][7]

Computational modeling, including molecular docking and dynamics simulations, has been employed to study the binding of other inhibitors to a homology model of human ICMT based on its archaeal counterpart.[7] Similar in silico approaches are presumed to have guided the optimization of this compound.[6] These studies suggest that inhibitors like this compound likely occupy the ICMT active site, potentially interacting with both the SAM-binding pocket and the adjacent substrate tunnel, thereby preventing the methylation of prenylated proteins like Ras.[7]

Signaling Pathway of ICMT Inhibition by this compound

The primary mechanism of action of this compound is the disruption of the Ras signaling cascade. By inhibiting ICMT, this compound prevents the final maturation step of Ras proteins, leading to their inability to anchor to the plasma membrane and engage with downstream effectors. This effectively dampens the pro-proliferative and anti-apoptotic signals transmitted through pathways such as the MAPK/ERK and PI3K/AKT cascades.[4][6]

Experimental Protocols

The following sections describe generalized methodologies for key experiments used to characterize ICMT inhibitors like this compound.

In Vitro ICMT Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on ICMT enzymatic activity.

Materials:

-

Recombinant human ICMT enzyme

-

S-adenosyl-L-[methyl-3H]methionine ([3H]AdoMet) as the methyl donor

-

ICMT substrate, such as N-acetyl-S-farnesyl-L-cysteine (AFC)

-

Assay buffer (e.g., HEPES-based buffer with detergent)

-

Test inhibitor (this compound) dissolved in DMSO

-

Scintillation cocktail and counter

Protocol:

-

Prepare a reaction mixture containing the assay buffer, ICMT substrate, and varying concentrations of this compound.

-

Initiate the reaction by adding the recombinant ICMT enzyme.

-

To start the methylation reaction, add [3H]AdoMet.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding a quenching solution (e.g., 6% SDS).

-

Quantify the amount of incorporated [3H]methyl groups via scintillation counting.

-

Calculate the percentage of inhibition for each this compound concentration relative to a DMSO vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a suitable curve.

Ras Subcellular Localization Assay

This cell-based assay visually confirms the effect of ICMT inhibition on the localization of Ras proteins.

Materials:

-

Cancer cell line with known Ras expression (e.g., PC-3 or PANC-1)[6]

-

Cell culture medium and supplements

-

This compound

-

Antibody against a Ras isoform (e.g., anti-pan-Ras)

-

Fluorescently labeled secondary antibody

-

Confocal microscope

Protocol:

-

Seed cancer cells onto chamber slides or appropriate imaging plates.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24-48 hours).

-

Fix and permeabilize the cells.

-

Incubate with a primary antibody targeting a Ras protein.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Image the cells using a confocal microscope, paying close attention to the fluorescence signal at the plasma membrane versus cytosolic compartments.

-

Analyze the images to quantify the degree of Ras mislocalization from the membrane to the cytosol in this compound-treated cells compared to controls.

Conclusion and Future Directions

This compound is a well-validated and potent inhibitor of ICMT, effectively disrupting the Ras signaling axis in cancer cells. While its quantitative inhibitory properties are established, a detailed structural understanding of its binding mode awaits the determination of the human ICMT structure. Future research should prioritize solving the crystal structure of human ICMT, both alone and in complex with this compound. This will provide invaluable atomic-level insights, paving the way for structure-based design of even more potent and selective second-generation ICMT inhibitors for the treatment of Ras-driven cancers.

References

- 1. Therapy Detail [ckb.genomenon.com]

- 2. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. docta.ucm.es [docta.ucm.es]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Radicicol as a Dual-Site Inhibitor of Isoprenylcysteine Carboxyl Methyltransferase: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Role of UCM-1336 in Inducing Apoptosis in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCM-1336 has emerged as a promising small molecule inhibitor targeting Isoprenylcysteine Carboxylmethyltransferase (ICMT), a key enzyme in the post-translational modification of Ras proteins. By disrupting the proper localization and function of Ras, this compound effectively inhibits downstream signaling pathways crucial for cancer cell survival and proliferation. This ultimately leads to the induction of apoptosis, or programmed cell death, particularly in cancer cells harboring Ras mutations. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role in triggering apoptosis. It includes a summary of its efficacy in various cancer cell lines, detailed experimental protocols for assessing its apoptotic effects, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction

Cancer is characterized by uncontrolled cell growth and the evasion of apoptosis. The Ras family of small GTPases are critical signaling nodes that, when mutated, drive the growth of a significant portion of human cancers. The proper function and membrane association of Ras proteins are dependent on a series of post-translational modifications, with the final step being methylation by ICMT. Inhibition of ICMT, therefore, presents a compelling therapeutic strategy to target Ras-driven cancers.

This compound is a potent and selective inhibitor of ICMT.[1][2] Its mechanism of action centers on preventing the final maturation step of Ras proteins, leading to their mislocalization from the plasma membrane.[3] This disruption of Ras signaling cascades ultimately triggers apoptotic cell death.[3][4] This guide will delve into the technical details of this compound's pro-apoptotic activity.

Mechanism of Action: Inducing Apoptosis

This compound primarily induces apoptosis by inhibiting ICMT, which catalyzes the carboxylmethylation of isoprenylcysteine residues at the C-terminus of Ras and other small GTPases. This inhibition leads to a cascade of events culminating in programmed cell death.

The proposed signaling pathway for this compound-induced apoptosis is as follows:

Quantitative Data on the Efficacy of this compound

The pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The following tables summarize the available data on its potency and its impact on key apoptotic markers.

IC50 Values of this compound in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Not Specified | Not Specified | 2 | [1][2] |

Note: Further research is required to establish a comprehensive panel of IC50 values across a wider range of cancer cell lines.

Induction of Apoptotic Markers by this compound

This compound has been shown to induce key markers of apoptosis, such as the activation of caspase-3 and the cleavage of Poly (ADP-ribose) polymerase (PARP).

| Cell Line | Treatment | Effect on Caspase-3 Activity | Effect on PARP Cleavage | Reference |

| PC-3 | 10 µM this compound for 48h | Increased activity | Increased cleavage | [4] |

Note: Quantitative fold-change data for these markers is not yet widely available in the public domain and represents an area for further investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the pro-apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for the desired time period (e.g., 48 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest cells and wash with cold PBS.

-

Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis of Apoptotic Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as caspases and Bcl-2 family members.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound and lyse the cells to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of Ras-driven cancers by effectively inducing apoptosis. Its mechanism of action, centered on the inhibition of ICMT, provides a clear rationale for its anti-cancer activity. The data presented in this guide underscore its potential, although further research is warranted to establish a more comprehensive profile of its efficacy across a broader range of cancer types and to quantify its effects on apoptotic signaling pathways with greater precision. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential combination therapies to fully realize the therapeutic potential of this compound in the clinical setting.

References

UCM-1336: A Technical Guide to its Impact on Autophagy Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms of UCM-1336, a potent inhibitor of Isoprenylcysteine Carboxylmethyltransferase (ICMT), and its significant impact on autophagy pathways in cancer cells. This document provides a comprehensive overview of its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of the associated signaling cascades.

Core Mechanism of Action: From ICMT Inhibition to Autophagy Induction

This compound is a selective inhibitor of ICMT, an enzyme crucial for the post-translational modification of Ras proteins.[1][2] The primary mechanism of action of this compound involves the disruption of Ras protein function, which in turn modulates downstream signaling pathways that are critical for cell survival and proliferation.

Inhibition of Ras Signaling: Ras proteins require a series of post-translational modifications, including farnesylation, proteolytic cleavage, and carboxymethylation, to properly localize to the plasma membrane and exert their function. ICMT catalyzes the final carboxymethylation step. By inhibiting ICMT, this compound prevents the proper localization and activity of Ras isoforms.[1][2] This leads to a reduction in active, GTP-bound Ras.

Downstream Pathway Modulation: The impairment of Ras function by this compound has a cascading effect on its downstream effector pathways, most notably the PI3K/AKT/mTOR and MEK/ERK signaling cascades. Inhibition of these pathways is a key event that links this compound to the induction of autophagy. The PI3K/AKT/mTOR pathway is a central negative regulator of autophagy, and its suppression is a well-established trigger for the initiation of the autophagic process.

Induction of Autophagy and Apoptosis: Treatment of cancer cells with this compound has been shown to induce both autophagy and apoptosis.[3] Autophagy, a cellular self-degradation process, is characterized by the formation of double-membraned vesicles called autophagosomes that engulf and degrade cellular components. This process is initiated as a survival mechanism under cellular stress but can also lead to cell death.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the activity of this compound.

| Parameter | Value | Cell Lines | Reference |

| IC50 | 2 µM | Ras-driven cancer cell lines | [2] |

| LC-3 Protein Levels | Increased | PC-3 cells | [3] |

| Caspase 3 Activity | Increased | PC-3 cells | [3] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Caption: this compound inhibits ICMT, leading to Ras inactivation and subsequent inhibition of downstream pro-survival pathways, ultimately inducing autophagy and apoptosis.

Caption: Inhibition of Ras by this compound activates the core autophagy machinery, leading to autophagosome formation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on autophagy.

Immunoblotting for LC3 Conversion

This protocol details the detection of LC3-I to LC3-II conversion, a hallmark of autophagosome formation.

Materials:

-

Cancer cell line of interest (e.g., PC-3)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels (15%)

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibody: Rabbit anti-LC3B

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescence substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified time (e.g., 24-48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto a 15% SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add chemiluminescence substrate and visualize the bands using an imaging system.

-

Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the amount of LC3-II relative to a loading control (e.g., GAPDH or β-actin) indicates an induction of autophagy.

Autophagic Flux Assay using Lysosomal Inhibitors

This assay measures the rate of autophagosome degradation, providing a more dynamic measure of autophagy.

Materials:

-

Same as for LC3 immunoblotting

-

Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

Procedure:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described above. In a parallel set of experiments, co-treat cells with this compound and a lysosomal inhibitor for the last 2-4 hours of the this compound treatment period. Include control groups with the lysosomal inhibitor alone and vehicle.

-

Cell Lysis and Western Blotting: Perform cell lysis, protein quantification, SDS-PAGE, and western blotting for LC3 as described in the previous protocol.

-

Analysis: Compare the levels of LC3-II in the absence and presence of the lysosomal inhibitor. An accumulation of LC3-II in the presence of the inhibitor indicates active autophagic flux. A greater accumulation of LC3-II in this compound-treated cells compared to control cells upon lysosomal inhibition signifies an increased autophagic flux.

Caption: Workflow for assessing autophagic flux in response to this compound treatment.

Conclusion

This compound represents a promising therapeutic agent that targets Ras-driven cancers through the novel mechanism of ICMT inhibition. Its ability to induce autophagy and apoptosis through the disruption of key survival signaling pathways highlights its potential in cancer therapy. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the intricate cellular responses to this compound and to explore its full therapeutic potential.

References

Preclinical In Vivo Efficacy of UCM-1336: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCM-1336 is a potent and selective inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), a critical enzyme in the post-translational modification of RAS proteins. By inhibiting ICMT, this compound disrupts the proper localization and function of RAS, leading to decreased activity of downstream signaling pathways implicated in oncogenesis. This technical guide provides a comprehensive overview of the preclinical in vivo studies of this compound, focusing on its mechanism of action, efficacy in cancer models, and available experimental data.

Core Mechanism of Action: Inhibition of RAS Signaling

This compound targets the final step in the post-translational modification of RAS proteins, a process essential for their membrane association and subsequent activation of downstream signaling cascades. The inhibition of ICMT by this compound leads to the mislocalization of all four RAS isoforms (H-RAS, K-RAS4A, K-RAS4B, and N-RAS) from the plasma membrane, thereby abrogating their function.[1] This disruption of RAS signaling ultimately results in the induction of apoptosis and autophagy in cancer cells.[2]

Signaling Pathway Diagram

Caption: this compound inhibits ICMT, preventing RAS membrane localization and downstream signaling.

Preclinical In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity in preclinical models of acute myeloid leukemia (AML), particularly in cancers driven by RAS mutations.

Acute Myeloid Leukemia (AML) Xenograft Model

In a cell line-derived xenograft model utilizing HL-60 human promyelocytic leukemia cells (harboring an NRAS Q61K mutation), this compound treatment led to a notable reduction in bone marrow tumor burden and a significant prolongation of survival.[3]

Quantitative Data Summary

While specific tabular data on tumor growth inhibition (TGI) and detailed pharmacokinetic parameters from published preclinical studies are not publicly available, the following table summarizes the key findings.

| Parameter | Finding | Reference |

| Efficacy Endpoint | Significantly prolonged survival | [3] |

| Tumor Burden | Reduced bone marrow tumor burden | [3] |

| Hazard Ratio (HR) | 6.211 (p=0.0274) | [3] |

| In Vitro IC50 | 2 µM | [4] |

Pharmacokinetic Data

Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life for this compound from in vivo studies are not currently available in the public domain.

Tumor Growth Inhibition

Quantitative data from in vivo studies, such as tumor volume measurements over time and calculated Tumor/Control (T/C) ratios, have not been made publicly available. The primary efficacy endpoint reported is the significant extension of survival in the AML xenograft model.

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical in vivo experiments.

AML Xenograft Model Protocol

This protocol is based on established methods for creating and evaluating AML xenograft models.

-

Cell Culture: HL-60 human promyelocytic leukemia cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or similar strains) are used to prevent rejection of the human tumor cells.

-

Tumor Cell Implantation: A suspension of HL-60 cells (typically 1 x 106 to 5 x 106 cells per animal) is injected intravenously or subcutaneously into the flank of the mice.[5]

-

This compound Formulation and Administration:

-

Formulation: As this compound is poorly soluble in aqueous solutions, a formulation suitable for in vivo administration is required. A common approach for such compounds involves dissolving the agent in a small amount of a biocompatible solvent like DMSO, and then further diluting it in a vehicle such as a mixture of PEG300, Tween 80, and saline. The final concentration of DMSO should be kept low (typically ≤5%) to minimize toxicity.

-

Administration: The formulated this compound is administered to the tumor-bearing mice, typically via intraperitoneal (i.p.) injection. The dosing schedule from the key AML study was 25 mg/kg, administered intraperitoneally for 5 consecutive days, followed by 2 days of rest, for a total of 3 cycles.

-

-

Monitoring and Efficacy Assessment:

-

Survival: Animals are monitored daily, and the primary endpoint is overall survival. Survival data is typically analyzed using Kaplan-Meier curves.

-

Tumor Burden: For systemic models, tumor burden in the bone marrow and other organs can be assessed at the end of the study by flow cytometry for human-specific markers (e.g., CD45) or through bioluminescence imaging if the cells are engineered to express luciferase. For subcutaneous models, tumor volume is measured periodically using calipers.[6]

-

Experimental Workflow Diagram

Caption: Workflow for in vivo evaluation of this compound in an AML xenograft model.

Conclusion

The preclinical in vivo data available for this compound strongly support its potential as a therapeutic agent for RAS-driven malignancies, particularly acute myeloid leukemia. Its clear mechanism of action, involving the inhibition of ICMT and subsequent disruption of RAS signaling, provides a solid rationale for its anti-cancer effects. While the publicly available quantitative data on pharmacokinetics and tumor growth inhibition is limited, the significant survival benefit observed in a clinically relevant AML xenograft model is a compelling finding that warrants further investigation and development of this compound. Future studies providing more detailed pharmacokinetic and pharmacodynamic data will be crucial for the clinical translation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Therapy Detail [ckb.genomenon.com]

- 4. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HL-60 Xenograft Model - Altogen Labs [altogenlabs.com]

- 6. reactionbiology.com [reactionbiology.com]

UCM-1336: A Deep Dive into its Selectivity for Isoprenylcysteine Carboxyl Methyltransferase (ICMT)

FOR IMMEDIATE RELEASE

Madrid, Spain – December 8, 2025 – In the intricate world of cellular signaling, the post-translational modification of proteins is a critical regulatory mechanism. Among the enzymes orchestrating these modifications, Isoprenylcysteine Carboxyl Methyltransferase (ICMT) has emerged as a key therapeutic target, particularly in cancers driven by the Ras family of oncoproteins. UCM-1336, a potent inhibitor of ICMT, has shown significant promise in preclinical studies. This technical guide provides an in-depth analysis of the selectivity of this compound for ICMT over other methyltransferases, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, cell biology, and medicinal chemistry.

Executive Summary

This compound is a small molecule inhibitor of ICMT with a half-maximal inhibitory concentration (IC50) of 2 µM.[1] Its mechanism of action involves the disruption of the final step in the post-translational modification of Ras proteins, leading to their mislocalization from the plasma membrane, subsequent inactivation of downstream signaling pathways, and ultimately, the induction of apoptosis and autophagy in cancer cells.[2][3] A critical aspect of any therapeutic inhibitor is its selectivity for the intended target. This guide consolidates the available data on the selectivity of this compound, highlighting its specificity for ICMT over other enzymes involved in Ras processing.

Quantitative Selectivity Profile of this compound

The therapeutic efficacy of this compound is underscored by its high selectivity for ICMT. The following table summarizes the available quantitative data on the inhibitory activity of this compound against ICMT and other related enzymes.

| Target Enzyme | IC50 (µM) | Notes |

| Isoprenylcysteine Carboxyl Methyltransferase (ICMT) | 2 | This compound is a potent inhibitor of ICMT.[1] |

| Farnesyltransferase (FTase) | > 50 | This compound shows minimal inhibition of farnesyltransferase, an enzyme that catalyzes an earlier step in Ras post-translational modification. This indicates high selectivity for the methylation step. |

| Geranylgeranyltransferase I (GGTase-I) | > 50 | Similar to FTase, this compound does not significantly inhibit GGTase-I, demonstrating its specificity for ICMT over other prenyltransferases. |

| Ras-converting enzyme 1 (RCE1) | > 50 | This compound does not inhibit RCE1, the endoprotease that cleaves the three terminal amino acids from farnesylated or geranylgeranylated proteins prior to methylation by ICMT. |

Note: The IC50 values against FTase, GGTase-I, and RCE1 are based on the statement that this compound is "selective against the other enzymes involved in the post-translational modifications of Ras" and the absence of reported inhibitory activity at concentrations effective against ICMT.

Signaling Pathways Affected by this compound

The inhibition of ICMT by this compound has profound effects on the Ras signaling cascade, a critical pathway in cell proliferation, survival, and differentiation. By preventing the carboxymethylation of Ras proteins, this compound disrupts their proper localization to the plasma membrane, which is essential for their function. This leads to the downregulation of key downstream effector pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.

Experimental Protocols

The determination of the potency and selectivity of this compound relies on robust and well-defined experimental methodologies. The following are detailed protocols for key assays used in the characterization of ICMT inhibitors.

In Vitro ICMT Inhibition Assay

This assay quantifies the enzymatic activity of ICMT in the presence of an inhibitor.

Materials:

-

Recombinant human ICMT enzyme

-

S-adenosyl-L-[methyl-3H]methionine ([3H]SAM) as the methyl donor

-

N-acetyl-S-farnesyl-L-cysteine (AFC) as the methyl acceptor substrate

-

Assay buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl2, 1 mM DTT

-

This compound or other test compounds dissolved in DMSO

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, AFC (e.g., 10 µM), and varying concentrations of this compound.

-

Initiate the reaction by adding recombinant ICMT enzyme (e.g., 50 nM).

-

Add [3H]SAM (e.g., 1 µCi) to the reaction mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., 1 M HCl in ethanol).

-

Transfer the reaction mixture to a scintillation vial containing scintillation fluid.

-

Quantify the amount of incorporated [3H]methyl group by scintillation counting.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

Cellular Ras Localization Assay

This assay assesses the effect of ICMT inhibition on the subcellular localization of Ras proteins.

Materials:

-

Cancer cell line (e.g., PC-3)

-

Plasmid encoding a fluorescently tagged Ras protein (e.g., GFP-K-Ras)

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound dissolved in DMSO

-

Confocal microscope

Procedure:

-

Seed cells in a suitable imaging dish or plate.

-

Transfect the cells with the GFP-K-Ras plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Allow the cells to express the fluorescently tagged protein for 24-48 hours.

-

Treat the transfected cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

Visualize the subcellular localization of GFP-K-Ras using a confocal microscope.

-

Quantify the mislocalization of Ras from the plasma membrane to internal compartments (e.g., cytoplasm, Golgi) by analyzing the fluorescence intensity in different cellular regions.

Conclusion

This compound is a potent and highly selective inhibitor of ICMT. Its ability to specifically target the final step of Ras post-translational modification, without significantly affecting other related enzymes, underscores its potential as a valuable tool for cancer research and a promising candidate for further therapeutic development. The detailed protocols and pathway visualizations provided in this guide offer a comprehensive resource for researchers seeking to understand and utilize this compound in their studies. Further investigations into the broader selectivity profile of this compound against a wider range of methyltransferases will continue to refine our understanding of its therapeutic window and potential off-target effects.

References

Methodological & Application

UCM-1336: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCM-1336 is a potent and selective inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), an enzyme crucial for the post-translational modification of RAS proteins.[1][2] By inhibiting ICMT, this compound disrupts the proper localization and function of RAS, leading to the suppression of downstream signaling pathways, such as the MEK/ERK and PI3K/AKT pathways, which are often hyperactivated in cancer.[3] This ultimately results in the induction of apoptosis and autophagy in cancer cells.[3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, apoptosis, and cell cycle progression.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Ras-Driven Cancer Cell Lines

| Cell Line | Cancer Type | Ras Mutation | IC50 (µM) | Reference |

| PANC-1 | Pancreatic Cancer | KRAS | 2–12 | [3] |

| MIA PaCa-2 | Pancreatic Cancer | KRAS | 2–12 | [3] |

| MDA-MB-231 | Breast Cancer | KRAS | 2–12 | [3] |

| SW620 | Colorectal Cancer | KRAS | 2–12 | [3] |

| SK-Mel-173 | Melanoma | NRAS | 2–12 | [3] |

| HL-60 | Acute Myeloid Leukemia | NRAS | 2–12 | [3] |

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of ICMT, the terminal enzyme in the RAS post-translational modification cascade. This inhibition prevents the carboxylmethylation of farnesylated RAS, leading to its mislocalization from the plasma membrane and subsequent inactivation.[1][4] The inactivation of RAS disrupts downstream pro-survival and proliferative signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

Caption: this compound inhibits ICMT, disrupting Ras signaling.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound in a 96-well plate format.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium. A typical concentration range to test is 0.1 to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 150 µL of solubilization solution to each well.

-

Incubate the plate at room temperature for 2-4 hours in the dark with gentle shaking to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

References

- 1. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. vet.cornell.edu [vet.cornell.edu]

- 4. NRAS is unique among RAS proteins in requiring ICMT for trafficking to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining UCM-1336 IC50 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCM-1336 is a potent and selective inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), a critical enzyme in the post-translational modification of RAS proteins.[1][2] By inhibiting ICMT, this compound disrupts the proper localization and function of RAS, leading to a decrease in RAS activity and the induction of cell death in cancer cells through apoptosis and autophagy.[2][3] This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, a crucial step in assessing its anti-cancer efficacy.

Data Presentation: this compound IC50 Values

The inhibitory activity of this compound has been characterized, with a general IC50 value reported for its target enzyme, ICMT. While it has been shown to induce cell death in a variety of RAS-mutated tumor cell lines, specific IC50 values for a wide range of individual cancer cell lines are not extensively available in publicly accessible literature.[1] Preclinical studies have highlighted its efficacy in acute myeloid leukemia and melanoma cells harboring NRAS Q61K mutations.[2]

| Compound | Target | Reported IC50 | Cancer Type / Cell Line (Demonstrated Activity) | Reference |

| This compound | ICMT | 2 µM | Acute Myeloid Leukemia (NRAS Q61K), Melanoma (NRAS Q61K), Prostate Cancer (PC-3), Embryonic Kidney (AD-293), Osteosarcoma (U2OS) | [1][2][3] |

Note: The IC50 value of 2 µM for this compound is for the ICMT enzyme. Cell-based IC50 values will vary depending on the cell line and experimental conditions. The cell lines listed have shown susceptibility to this compound-induced apoptosis and autophagy.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound targets the final step in the post-translational modification of RAS proteins, which is crucial for their membrane association and subsequent activation of downstream signaling pathways like the RAF-MEK-ERK cascade. Inhibition of ICMT by this compound leads to the mislocalization of RAS from the plasma membrane, thereby abrogating its signaling function and inducing programmed cell death.

References

Application Notes and Protocols for UCM-1336 Administration in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the administration of UCM-1336, a potent inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), in xenograft mouse models for preclinical cancer research.

Introduction

This compound is a small molecule inhibitor of ICMT, an enzyme crucial for the post-translational modification of RAS proteins.[1][2][3] By inhibiting ICMT, this compound disrupts the proper localization and activity of RAS, a key driver in many human cancers.[1][3][4] This leads to the induction of apoptosis and autophagy in cancer cells, making this compound a promising therapeutic agent for RAS-driven malignancies.[3][4][5] Preclinical studies using xenograft mouse models have demonstrated the in vivo efficacy of this compound in inhibiting tumor growth and improving survival.[1][3]

These notes are intended to guide researchers in designing and executing in vivo studies to evaluate the anti-tumor activity of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from a key preclinical study utilizing this compound in a xenograft mouse model.

| Parameter | Details |

| Xenograft Model | Cell line-derived xenograft (CDX) |

| Cell Line | HL-60 (Human promyelocytic leukemia) with NRAS Q61L mutation |

| Mouse Strain | NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice |

| This compound Dosage | 25 mg/kg |

| Administration Route | Intraperitoneal (IP) injection |

| Treatment Schedule | 3 cycles of 5 consecutive days of treatment followed by 2 days of rest |

| Key Outcomes | - Reduced bone marrow tumor burden- Significantly prolonged survival (HR=6.211; p=0.0274) |

Experimental Protocols

This section provides detailed protocols for establishing xenograft models and administering this compound.

Xenograft Mouse Model Establishment

Patient-derived xenografts (PDXs) and cell line-derived xenografts (CDXs) are common approaches.[6][7] This protocol focuses on establishing a CDX model, which was utilized in the key this compound study.

Materials:

-

Cancer cell line of interest (e.g., HL-60)

-

Immunodeficient mice (e.g., NSG mice, 6-8 weeks old)[8]

-

Sterile phosphate-buffered saline (PBS)

-

Matrigel (optional, can enhance tumor take rate)

-

Syringes and needles (e.g., 27-gauge)

-

Animal handling and surgical equipment

-

Cell culture reagents

Protocol:

-

Cell Culture: Culture the selected cancer cell line under standard conditions to achieve the required number of cells for implantation.

-

Cell Preparation:

-

Harvest the cells and perform a cell count.

-

Centrifuge the cells and resuspend the pellet in sterile PBS to the desired concentration (e.g., 1 x 106 cells per injection volume).

-

If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.

-

-

Tumor Cell Implantation:

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor development.

-

Once tumors are palpable, measure their dimensions using digital calipers 2-3 times per week.[8]

-

Calculate tumor volume using the formula: (Length x Width2) / 2.

-

Mice are typically randomized into treatment groups when tumors reach a specific size (e.g., 70-300 mm³).[8]

-

This compound Administration

Materials:

-

This compound compound

-

Vehicle for solubilization (e.g., DMSO and/or other appropriate solvents)[9]

-

Sterile saline or PBS

-

Syringes and needles for injection

-

Animal scale

Protocol:

-

This compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO. This compound is soluble in DMSO at 100 mg/mL.[9]

-

On the day of injection, dilute the stock solution to the final desired concentration (e.g., for a 25 mg/kg dose) with sterile saline or PBS. The final concentration will depend on the injection volume and the average weight of the mice.

-

-

Animal Dosing:

-

Weigh each mouse to determine the precise volume of the this compound solution to be administered.

-

Administer the prepared this compound solution via the chosen route (e.g., intraperitoneal injection).[4]

-

-

Treatment Schedule:

-

Follow the predetermined treatment schedule. A documented effective schedule is 3 cycles of 5 consecutive days of treatment followed by 2 days of rest.[4]

-

-

Monitoring and Data Collection:

-

Continue to monitor tumor growth as described above.

-

Monitor the general health and body weight of the mice throughout the study.

-

At the end of the study, euthanize the mice and collect tissues for further analysis (e.g., immunohistochemistry, western blotting).

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for this compound administration in xenograft models.

References

- 1. Therapy Detail [ckb.genomenon.com]

- 2. This compound : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]

- 3. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]

- 7. biocytogen.com [biocytogen.com]

- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 9. file.medchemexpress.com [file.medchemexpress.com]

Application Note: Western Blot Analysis for Ras Localization Following UCM-1336 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ras proteins are a family of small GTPases that act as crucial signaling hubs, regulating processes like cell proliferation, differentiation, and survival.[1][2] Their function is critically dependent on their proper localization to the inner leaflet of the plasma membrane.[3][4][5] This localization is achieved through a series of post-translational modifications, including farnesylation and subsequent methylation, which is catalyzed by the enzyme isoprenylcysteine carboxylmethyltransferase (ICMT).[6]

UCM-1336 is a potent and selective inhibitor of ICMT.[6][7] By blocking this key methylation step, this compound is expected to impair the stable membrane association of Ras isoforms, leading to their mislocalization within the cell.[6][7][8] This disruption of Ras trafficking prevents its interaction with downstream effectors, thereby inhibiting oncogenic signaling pathways.[3][6] This application note provides detailed protocols for utilizing subcellular fractionation and Western blot analysis to investigate and quantify the effects of this compound on Ras localization.

Data Presentation

The following table summarizes representative quantitative data from a Western blot analysis of a Ras-mutated cancer cell line treated with this compound. Data was obtained by densitometric analysis of Ras protein bands, normalized to fraction-specific loading controls (Na+/K+-ATPase for membrane, GAPDH for cytosol).

| Treatment | Cellular Fraction | Mean Normalized Ras Abundance (Arbitrary Units) | Standard Deviation |

| Vehicle (DMSO) | Membrane | 1.00 | 0.08 |

| Cytosol | 0.15 | 0.03 | |

| This compound (5 µM) | Membrane | 0.35 | 0.05 |

| Cytosol | 0.85 | 0.07 |

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

-

Cell Seeding: Plate a human cancer cell line with a known Ras mutation (e.g., A549, Panc-1) in 100 mm culture dishes at a density that will ensure 70-80% confluency at the time of harvest.

-

Cell Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

-

Treatment: The following day, treat the cells with either 5 µM this compound (dissolved in DMSO) or an equivalent volume of vehicle (DMSO) as a negative control.

-

Incubation: Return the plates to the incubator and incubate for the desired treatment period (e.g., 24 hours).

Protocol 2: Subcellular Fractionation

This protocol is designed to separate cytosolic and total membrane fractions. All steps should be performed at 4°C to minimize protein degradation.[9]

-

Cell Harvesting: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Cell Lysis: Add 500 µL of ice-cold Hypotonic Lysis Buffer (10 mM Tris-HCl pH 7.4, 10 mM NaCl, 1.5 mM MgCl2, supplemented with protease and phosphatase inhibitors) to each dish. Scrape the cells and transfer the suspension to a pre-chilled microcentrifuge tube.

-

Homogenization: Incubate on ice for 15 minutes. Dounce homogenize the cell suspension with a tight-fitting pestle (20-30 strokes) until >90% of cells are lysed, as confirmed by microscopy.

-

Nuclear Pellet Removal: Centrifuge the homogenate at 1,000 x g for 7 minutes at 4°C to pellet nuclei and intact cells.

-

Membrane Fraction Isolation: Carefully transfer the supernatant to a new pre-chilled ultracentrifuge tube. Centrifuge at 100,000 x g for 1 hour at 4°C. The resulting pellet contains the total membrane fraction.

-

Cytosolic Fraction Isolation: The supernatant from the previous step is the cytosolic fraction. Carefully transfer it to a new pre-chilled tube.

-

Fraction Solubilization: Resuspend the membrane pellet in 100-200 µL of RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors).

Protocol 3: Western Blot Analysis

-

Protein Quantification: Determine the protein concentration of both the cytosolic and membrane fractions using a BCA protein assay kit, following the manufacturer’s instructions.

-

Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load the prepared samples into the wells of a 12% polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel at a constant voltage (e.g., 120 V) until the dye front reaches the bottom.[10]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet transfer system.[11] Confirm transfer efficiency by staining the membrane with Ponceau S.

-

Immunoblotting:

-

Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[11]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in blocking buffer containing the appropriate primary antibodies:

-

Anti-Pan-Ras antibody (to detect total Ras).[2]

-

Anti-Na+/K+-ATPase antibody (as a membrane fraction loading control).

-

Anti-GAPDH or Anti-β-Tubulin antibody (as a cytosolic fraction loading control).

-

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Final Washes: Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify the band intensities using densitometry software. Normalize the Ras signal in each fraction to its respective loading control signal.

-

Visualizations

Caption: Ras post-translational modification pathway and inhibition by this compound.

Caption: Experimental workflow for analyzing Ras localization after this compound treatment.

References

- 1. purdue.primo.exlibrisgroup.com [purdue.primo.exlibrisgroup.com]

- 2. Ras Antibody | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. Ras trafficking, localization and compartmentalized signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting RAS Membrane Association: Back to the Future for Anti-RAS Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapy Detail [ckb.genomenon.com]